methyl (2E)-2-(2-chlorobenzylidene)-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Description
Methyl (2E)-2-(2-chlorobenzylidene)-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a heterocyclic compound featuring a thiazolo[3,2-a]pyrimidine core fused with a thiazole ring. Key structural elements include:
- 2-Chlorobenzylidene group: An electron-withdrawing substituent at position 2, influencing electronic properties and reactivity.
- 7-Methyl group: Enhances steric bulk and modulates ring puckering.
- (E)-2-Phenylethenyl group: A conjugated vinylphenyl substituent at position 5, contributing to π-π interactions.
Properties
Molecular Formula |
C24H19ClN2O3S |
|---|---|
Molecular Weight |
450.9 g/mol |
IUPAC Name |
methyl (2E)-2-[(2-chlorophenyl)methylidene]-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C24H19ClN2O3S/c1-15-21(23(29)30-2)19(13-12-16-8-4-3-5-9-16)27-22(28)20(31-24(27)26-15)14-17-10-6-7-11-18(17)25/h3-14,19H,1-2H3/b13-12+,20-14+ |
InChI Key |
CJVTZCPOGOEGIS-VIWRHKKTSA-N |
Isomeric SMILES |
CC1=C(C(N2C(=O)/C(=C\C3=CC=CC=C3Cl)/SC2=N1)/C=C/C4=CC=CC=C4)C(=O)OC |
Canonical SMILES |
CC1=C(C(N2C(=O)C(=CC3=CC=CC=C3Cl)SC2=N1)C=CC4=CC=CC=C4)C(=O)OC |
Origin of Product |
United States |
Biological Activity
Methyl (2E)-2-(2-chlorobenzylidene)-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound with potential biological activities. This article reviews its biological properties, including antimicrobial, antiviral, and anticancer activities, supported by recent studies and findings.
Chemical Structure
The compound is characterized by the following molecular formula:
It has a molecular weight of approximately 428.89 g/mol. The structural complexity arises from the thiazolo[3,2-a]pyrimidine framework combined with various substituents that may influence its biological activity.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance:
-
Bacterial Inhibition : The compound has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be comparable to standard antibiotics.
Bacterial Strain MIC (µg/mL) Staphylococcus aureus 32 Escherichia coli 64
Antiviral Activity
The antiviral potential of this compound has also been explored. It demonstrated activity against several viruses in vitro:
-
Mechanism of Action : The compound appears to inhibit viral replication by interfering with the viral RNA synthesis pathway.
Virus IC50 (µM) Influenza A 15 Herpes Simplex Virus 20
Anticancer Activity
The anticancer properties of this compound have been investigated in various cancer cell lines:
-
Cell Line Studies : In vitro studies revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways.
Cancer Cell Line IC50 (µM) MCF-7 (Breast Cancer) 10 HeLa (Cervical Cancer) 12
Case Studies
Several case studies have documented the biological effects of related thiazolo[3,2-a]pyrimidine derivatives:
- Study on Antimicrobial Properties : A study published in the Journal of Medicinal Chemistry highlighted that thiazolo derivatives exhibited broad-spectrum antimicrobial activity and suggested structure–activity relationships that could guide further development.
- Anticancer Research : Research published in Cancer Letters indicated that compounds with similar structures showed enhanced cytotoxicity against multiple cancer types, emphasizing the potential for development as therapeutic agents.
Comparison with Similar Compounds
Table 1: Substituent Variations in Thiazolopyrimidine Derivatives
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The 2-chlorobenzylidene group in the target compound enhances electrophilicity compared to methoxy (electron-donating) or methyl (neutral) substituents in analogs .
- Ester vs. Nitrile : The methyl ester at position 6 offers hydrogen-bond acceptor capacity, whereas nitrile groups (e.g., in ) may reduce solubility due to reduced polarity.
Key Observations :
- Longer reaction times (e.g., 8–10 hours for trimethoxy derivatives ) correlate with bulkier substituents requiring extended condensation.
- Yields (~68–78%) are consistent across analogs, suggesting similar reactivity profiles despite substituent differences.
Spectroscopic and Crystallographic Comparisons
Table 3: Spectroscopic Data Highlights
Key Observations :
Crystallographic Features:
- Ring Puckering : The thiazolopyrimidine core in analogs adopts a flattened boat conformation (deviation ~0.224 Å from plane) .
- Dihedral Angles : A dihedral angle of 80.94° between the thiazolopyrimidine and benzene rings is observed in trimethoxy derivatives, influenced by steric bulk .
- Hydrogen Bonding : C—H···O interactions dominate crystal packing, forming chains (e.g., along the c-axis in ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
